Copper dimethyldithiocarbamate
Overview
Description
Copper dimethyldithiocarbamate (CDD) is a chemical compound that has been studied for various applications, including as a wood preservative, in the synthesis of polymeric materials, and for its antifungal properties. It is known to form complexes with copper, which can be utilized in different reactions and have distinct physical and chemical properties 10.
Synthesis Analysis
The synthesis of CDD and its derivatives can be achieved through different methods, including oxidative and electrochemical dissolution of metallic copper in non-aqueous solvents. The use of ultrasonic treatment has been shown to influence the reaction yields and the structure of the synthesized products, indicating that solvent choice and synthesis method are critical factors in the formation of CDD complexes10. Additionally, CDD has been used to control melt reactions in the preparation of long chain branched polypropylenes (LCB-PP), where it interacts with free radicals to form in situ dithiocarbamate radicals .
Molecular Structure Analysis
The molecular structure of CDD complexes can vary significantly. For instance, copper(II) complexes with dithiocarbamate ligands can exhibit different coordination geometries, ranging from square-planar to distorted octahedral structures. X-ray crystallography has been used to determine the structures of these complexes, revealing the coordination of the ligands to the copper center and the presence of various intermolecular interactions .
Chemical Reactions Analysis
CDD and its copper complexes participate in various chemical reactions. For example, the reaction of CDD with active free radicals can lead to the reversible formation of dithiocarbamate radicals, which can further react with macroradicals and acrylic radicals. This process is utilized to increase the efficiency of forming LCB structures in polypropylene . Additionally, the reaction of CDD with copper(II) halides has been studied, leading to the formation of different copper(I) complexes with diverse structural variations .
Physical and Chemical Properties Analysis
The physical and chemical properties of CDD and its complexes are influenced by their molecular structure and the environment. For instance, the partition coefficients of CDD and its copper(II) chelate in various organic solvents have been determined, and the effects of these solvents have been explained using theories such as the regular solution theory and scaled particle theory . Magnetic and spectroscopic studies have provided insights into the magnetic exchange interactions and the electronic structures of copper(II) dialkyldithiocarbamates . The toxicity of CDD has also been investigated, with studies showing its accumulation in the hippocampus of rats and the induction of stress proteins due to copper-induced lipid peroxidation .
Scientific Research Applications
Synthesis Approaches : Copper dimethyldithiocarbamate complexes can be synthesized through oxidative and electrochemical dissolution of metallic copper in non-aqueous solvents. Ultrasound treatment influences the structure and yield of these complexes, highlighting the role of solvent and ultrasound in synthesis processes (Kharisov et al., 1999).
Antimicrobial Applications : Derivatives of N,N-dimethyldithiocarbamate, including copper dimethyldithiocarbamate, show potential as copper-dependent antimicrobials against pathogens like Streptococcus pneumoniae. These compounds offer novel strategies for combating antimicrobial resistance and diseases caused by vaccine-resistant strains (Menghani et al., 2022).
Toxicological Studies : The toxicity of copper dimethyldithiocarbamate and its accumulation in the hippocampus of Long-Evans rats has been studied. This research is crucial in understanding the potential health and environmental impacts of this compound as a wood preservative alternative to chromated copper arsenate (Scharf & Trombetta, 2007).
Polymer Modification : Copper N,N-dimethyldithiocarbamate aids in controlling melt reactions during the preparation of long-chain branched polypropylenes. This application is significant in polymer science, particularly in enhancing the efficiency of forming branched polymer structures (Zhang et al., 2010).
Liquid-Liquid Partition Coefficients : The study of partition coefficients of dimethyldithiocarbamic acid and its copper(II) chelate in various solvents provides insights into their behavior in different chemical environments. This research is beneficial in understanding the distribution and behavior of these compounds in various systems (Imura et al., 1986).
Fungicidal Activity : Copper dimethyldithiocarbamate has been studied for its fungicidal properties against various pathogens. This research is vital in the field of agriculture and food science for developing effective fungicides (Pianka et al., 1966).
Analytical Chemistry Applications : Methods have been developed to determine zinc dimethyldithiocarbamate by converting it into the copper(II) dithiocarbamate complex for analytical purposes. This application is important in areas such as environmental monitoring and quality control in agriculture (Malik & Rao, 2002).
Copper(II) Effect on Thiram Degradation : The effect of Cu(II) on the degradation of thiram (a pesticide) in aqueous solutions has been studied, revealing the formation and persistence of various copper complexes. This research contributes to understanding the environmental impact and behavior of pesticide degradation products (Filipe et al., 2014).
Safety And Hazards
Copper dimethyldithiocarbamate is classified as having acute toxicity (inhalation: dust, mist) Category 2, and serious eye damage/eye irritation Category 2A . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Compounds derived from N,N-dimethyldithiocarbamate, such as Copper dimethyldithiocarbamate, have been found to be effective copper-dependent antimicrobials against several pathogens, including Streptococcus pneumoniae . This suggests that derivatizing dimethyldithiocarbamate holds promise as potent bactericidal antibiotics against S. pneumoniae .
properties
IUPAC Name |
copper;N,N-dimethylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQIAGHKFLHIA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CuN2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020345 | |
Record name | Copper dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; Insoluble in cold water; [R.T. Vanderbilt MSDS] | |
Record name | Copper(II) dimethyldithiocarbamate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8065 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Copper dimethyldithiocarbamate | |
CAS RN |
137-29-1 | |
Record name | Copper dimethyldithiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copper, bis(dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Copper dimethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper bis(dimethyldithiocarbamate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPPER DIMETHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3D0AX36Y9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.